molecular formula C9H9BrClF2NO2 B14029956 (S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B14029956
M. Wt: 316.53 g/mol
InChI Key: PBGWWBAARQUENP-FJXQXJEOSA-N
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Description

(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a bromo group, and two fluorine atoms attached to a phenyl ring, along with a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluorophenylpropanoic acid, followed by the introduction of the amino group through a substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2,6-difluorophenylpropanoic acid.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenylpropanoic acids.

Scientific Research Applications

(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2,6-difluorophenyl)propanoic acid
  • 2-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid

Uniqueness

(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both bromo and difluoro substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C9H9BrClF2NO2

Molecular Weight

316.53 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8BrF2NO2.ClH/c10-4-1-5(11)9(6(12)2-4)7(13)3-8(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

PBGWWBAARQUENP-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)[C@H](CC(=O)O)N)F)Br.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)C(CC(=O)O)N)F)Br.Cl

Origin of Product

United States

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